molecular formula C16H18N2O5S B4415182 N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4415182
M. Wt: 350.4 g/mol
InChI Key: QPTMKOBLMRKMLE-UHFFFAOYSA-N
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Description

N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide is part of a broader class of sulfonamide compounds, which have been extensively researched due to their wide range of biological activities and applications in medicinal chemistry. Compounds within this family are known for their diverse chemical properties and have been explored for various synthetic and pharmacological applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines under controlled conditions. For example, Khalid et al. (2014) described the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives (Khalid et al., 2014). This method may be adaptable to the synthesis of N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide by choosing appropriate starting materials and electrophiles.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography. Sharma et al. (2018) used these methods to elucidate the structure of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting the importance of these techniques in understanding the structural aspects of similar compounds (Sharma et al., 2018).

Chemical Reactions and Properties

Sulfonamide compounds can participate in various chemical reactions, including acylation, alkylation, and cyclization, due to the presence of reactive functional groups. These reactions can significantly alter their chemical properties and potential applications. For instance, Hu et al. (2021) reported the synthesis of succinimide spiro-fused sultams from the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation, showcasing the reactivity of sulfonamide derivatives in creating complex molecular architectures (Hu et al., 2021).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry and materials science. These properties are often determined by the compound's molecular structure and substituents.

Chemical Properties Analysis

Sulfonamide derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are influenced by the sulfonamide moiety and the nature of the substituents attached to the aromatic ring. Studies on similar compounds, such as those by Abbasi et al. (2019), who explored the enzyme inhibitory potential of new sulfonamides, provide insights into the chemical properties and potential applications of sulfonamide derivatives (Abbasi et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

N-[3-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-12-5-4-6-13(9-12)18-24(20,21)16-10-14(22-2)7-8-15(16)23-3/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTMKOBLMRKMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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